1-(4-Bromophenylsulfonyl)-4-methylpiperidine
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Overview
Description
1-(4-Bromophenylsulfonyl)-4-methylpiperidine is a chemical compound with the molecular formula C11H14BrNO2S It is characterized by the presence of a bromophenylsulfonyl group attached to a methylpiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine typically involves the reaction of 4-methylpiperidine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenylsulfonyl)-4-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
1-(4-Bromophenylsulfonyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets. The bromophenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The piperidine ring may also interact with receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
1-(4-Bromophenylsulfonyl)piperidine: Lacks the methyl group on the piperidine ring.
1-(4-Chlorophenylsulfonyl)-4-methylpiperidine: Contains a chlorine atom instead of a bromine atom.
1-(4-Methylphenylsulfonyl)-4-methylpiperidine: Contains a methyl group instead of a bromine atom on the phenyl ring.
Uniqueness: 1-(4-Bromophenylsulfonyl)-4-methylpiperidine is unique due to the presence of both the bromophenylsulfonyl group and the methylpiperidine ring, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it a versatile intermediate in organic synthesis.
Biological Activity
1-(4-Bromophenylsulfonyl)-4-methylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 333345-62-3
- Molecular Formula : C11H14BrN2O2S
- Molecular Weight : 316.21 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The sulfonyl group enhances its binding affinity, allowing it to modulate the activity of specific proteins involved in disease pathways.
Biological Activity Overview
This compound has been investigated for several biological activities, including:
- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.
- Anticancer Activity : Studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis or inhibition of cell proliferation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine ring and the sulfonyl group significantly affect biological activity. For instance:
Compound Variation | Biological Activity (IC50) | Notes |
---|---|---|
Parent Compound | - | Reference compound |
4-Methyl Substituted | 12 nM | Enhanced potency |
4-Bromo Substituted | 8 nM | Increased lipophilicity and binding |
Unsubstituted Analog | >50 nM | Significantly less active |
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
A study evaluated the cytotoxic effects of this compound on various human cancer cell lines, including colorectal cancer cells. The compound demonstrated significant antiproliferative activity with an IC50 value as low as 8 nM against specific mutant cell lines expressing truncated APC proteins. This suggests a targeted approach in treating cancers with specific genetic mutations. -
Mechanistic Insights :
Further research has indicated that the compound may exert its effects through inhibition of critical signaling pathways involved in tumor growth. For example, it was found to inhibit cholesterol biosynthesis at the level of Emopamil Binding Protein (EBP), which is crucial for cellular integrity and proliferation in cancer cells. -
In Vivo Studies :
In animal models, treatment with this compound resulted in a significant reduction in tumor size and number of polyps in genetically engineered mice predisposed to colorectal cancer. These findings highlight its potential as a therapeutic agent with minimal toxicity observed during prolonged administration.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-10-6-8-14(9-7-10)17(15,16)12-4-2-11(13)3-5-12/h2-5,10H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXWMYDMGGSQOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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